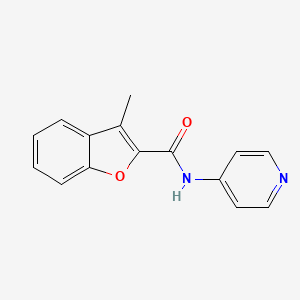![molecular formula C15H13FN2O3 B7595592 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7595592.png)
2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid, also known as FCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FCPA is a derivative of the amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid selectively inhibits the activity of the glutamate transporter EAAT2, which is responsible for the reuptake of glutamate from the synaptic cleft. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid has been shown to have a higher affinity for EAAT2 than other glutamate transporters, making it a selective inhibitor of this transporter.
Biochemical and Physiological Effects
2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of glutamate uptake, the induction of oxidative stress, and the activation of apoptotic pathways. 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid has also been shown to reduce the levels of the neurotransmitter GABA, which can lead to increased excitability in neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid in lab experiments is its selectivity for the glutamate transporter EAAT2. This allows for more targeted experiments on the effects of glutamate on neuronal function. However, one limitation of 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid is its potential toxicity at high concentrations, which can limit the use of 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid in certain experiments.
Future Directions
There are several future directions for the study of 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid. One potential direction is the investigation of 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and ALS. Another potential direction is the development of more selective inhibitors of glutamate transporters, which could lead to the development of more effective treatments for neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid involves the reaction between 3-fluoropyridine-4-carboxylic acid and N-tert-butoxycarbonyl-L-phenylalanine. The reaction is catalyzed by the coupling agent N,N'-dicyclohexylcarbodiimide (DCC) and the reaction solvent is dimethylformamide (DMF). The resulting product is then deprotected with trifluoroacetic acid (TFA) to yield 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid has been shown to selectively inhibit the activity of the excitatory neurotransmitter glutamate by blocking the function of the glutamate transporter EAAT2. This mechanism of action has led to 2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid being investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
properties
IUPAC Name |
2-[(3-fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-15(14(20)21,10-5-3-2-4-6-10)18-13(19)11-7-8-17-9-12(11)16/h2-9H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCOBVHRXKYBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluoropyridine-4-carbonyl)amino]-2-phenylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7595521.png)
![7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7595526.png)
![2-[(Pyrazin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595535.png)
![N-[(1-methylbenzimidazol-2-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B7595541.png)
![2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595560.png)

![3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595573.png)
![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595577.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid](/img/structure/B7595580.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595582.png)
![1-Cyclopentyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B7595594.png)

![3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)